molecular formula C13H14ClN5O B11036687 1-(4-Chlorophenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

1-(4-Chlorophenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Cat. No.: B11036687
M. Wt: 291.73 g/mol
InChI Key: MRPZSGIWGHKYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-CHLOROPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a chlorophenyl group and a dimethyl-oxo-pyrimidinyl group attached to a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE typically involves the reaction of 4-chlorophenyl isocyanate with 4,5-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)guanidine: Lacks the pyrimidinyl group.

    N’-(4,5-Dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine: Lacks the chlorophenyl group.

Uniqueness

N-(4-CHLOROPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is unique due to the presence of both the chlorophenyl and dimethyl-oxo-pyrimidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H14ClN5O

Molecular Weight

291.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine

InChI

InChI=1S/C13H14ClN5O/c1-7-8(2)16-13(18-11(7)20)19-12(15)17-10-5-3-9(14)4-6-10/h3-6H,1-2H3,(H4,15,16,17,18,19,20)

InChI Key

MRPZSGIWGHKYFH-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1=C(N=C(NC1=O)N=C(N)NC2=CC=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.